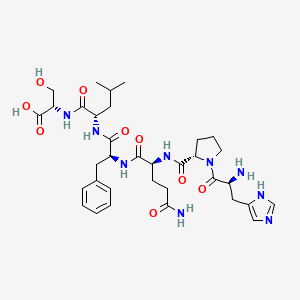

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this hexapeptide is This compound . This nomenclature follows the standard convention for peptides, which mandates listing amino acid residues from the N-terminal to the C-terminal end. Each residue is prefixed with "L-" to denote the absolute configuration of its alpha-carbon, consistent with the stereochemistry of naturally occurring amino acids.

The systematic identification further specifies the sequence as H-His-Pro-Gln-Phe-Leu-Ser-OH , where "H-" represents the N-terminal amine and "-OH" the C-terminal carboxyl group. This linear notation aligns with the HELM (Hierarchical Editing Language for Macromolecules) representation, PEPTIDE1{H.P.Q.F.L.S}$$$$ , which encodes the peptide’s backbone and side chains.

Primary Sequence Analysis and Amino Acid Composition

The hexapeptide comprises six amino acid residues: histidine (H) , proline (P) , glutamine (Q) , phenylalanine (F) , leucine (L) , and serine (S) , forming the primary sequence HPQFLS . Each residue contributes distinct physicochemical properties:

| Amino Acid | Three-Letter Code | Molecular Formula | Role in Structure |

|---|---|---|---|

| Histidine | His | C₆H₉N₃O₂ | Polar, basic side chain |

| Proline | Pro | C₅H₉NO₂ | Cyclic structure, induces conformational rigidity |

| Glutamine | Gln | C₅H₁₀N₂O₃ | Polar, amide-containing side chain |

| Phenylalanine | Phe | C₉H₁₁NO₂ | Hydrophobic, aromatic ring |

| Leucine | Leu | C₆H₁₃NO₂ | Aliphatic, hydrophobic |

| Serine | Ser | C₃H₇NO₃ | Polar, hydroxyl-containing side chain |

The sequence lacks cysteine residues, precluding disulfide bond formation, and features a balance of hydrophobic (Phe, Leu) and hydrophilic (His, Gln, Ser) residues. Proline’s cyclic structure introduces a kink, potentially influencing the peptide’s tertiary conformation.

Stereochemical Configuration and Chiral Centers

All amino acids in this peptide exhibit the L-configuration , a hallmark of ribosomally synthesized peptides. Each residue (except proline) contains a chiral alpha-carbon bonded to an amino group, carboxyl group, hydrogen atom, and a side chain. Proline, a secondary amine, retains chirality due to its tetrahedral geometry.

The hexapeptide possesses six chiral centers , one from each residue. Stereochemical integrity is critical for biological activity, as D-amino acids would disrupt interactions with chiral biomolecular targets. The peptide’s flexibility, however, limits stable three-dimensional conformer generation, as noted in PubChem’s exclusion of 3D structural data due to excessive atomic mobility.

Molecular Weight Calculation and Mass Spectrometry Validation

The molecular weight of this compound is 727.8 g/mol , computed by summing the masses of individual residues and subtracting water molecules lost during peptide bond formation.

Calculation Breakdown:

- Sum of amino acid masses :

$$ 155.16 \, (\text{His}) + 115.13 \, (\text{Pro}) + 146.15 \, (\text{Gln}) + 165.19 \, (\text{Phe}) + 131.17 \, (\text{Leu}) + 105.09 \, (\text{Ser}) = 817.89 \, \text{g/mol} $$ - Subtraction of water molecules :

$$ 817.89 \, \text{g/mol} - (5 \times 18.015 \, \text{g/mol}) = 727.8 \, \text{g/mol} $$.

Mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) validate this molecular weight. MALDI-TOF MS ionizes the peptide via laser-induced matrix sublimation, generating protonated ions ([M+H]⁺) detectable at m/z 728.8 . High-resolution instruments achieve mass accuracies within 1–5 ppm, confirming the computed value. Liquid Chromatography-Mass Spectrometry (LC-MS) further enhances specificity, particularly for low-abundance peptides, by coupling chromatographic separation with tandem mass analysis.

Properties

CAS No. |

648424-44-6 |

|---|---|

Molecular Formula |

C34H49N9O9 |

Molecular Weight |

727.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C34H49N9O9/c1-19(2)13-24(30(47)42-26(17-44)34(51)52)40-31(48)25(14-20-7-4-3-5-8-20)41-29(46)23(10-11-28(36)45)39-32(49)27-9-6-12-43(27)33(50)22(35)15-21-16-37-18-38-21/h3-5,7-8,16,18-19,22-27,44H,6,9-15,17,35H2,1-2H3,(H2,36,45)(H,37,38)(H,39,49)(H,40,48)(H,41,46)(H,42,47)(H,51,52)/t22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

QGRIAMYBXVVMGG-QCOJBMJGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and the ability to automate the process. The key steps involved are:

Resin Selection : A suitable resin is chosen based on the desired peptide's properties. Common resins include Wang resin or Rink amide resin.

Amino Acid Coupling : Protected amino acids are sequentially added to the growing peptide chain. Each amino acid is activated (commonly using coupling agents like DIC or HATU) before being attached to the resin-bound peptide.

Deprotection : After each coupling step, protecting groups on the amino acids are removed, typically using trifluoroacetic acid (TFA).

Cleavage : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, often using TFA in combination with scavengers to protect sensitive residues.

Liquid-Phase Synthesis

Liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for longer peptides or when certain modifications are required:

Stepwise Coupling : Similar to SPPS, amino acids are coupled in a stepwise manner but in solution. This requires careful monitoring of conditions to prevent unwanted side reactions.

Purification : After synthesis, purification typically involves techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

Enzymatic Synthesis

Enzymatic synthesis offers a biocatalytic approach to peptide formation, often resulting in higher specificity and fewer side reactions:

L-Amino Acid Ligases : These enzymes catalyze the condensation of unprotected amino acids in an ATP-dependent manner. For example, L-amino acid ligase from Pseudomonas syringae has been shown to effectively synthesize various peptides under mild conditions.

Reaction Conditions : Typical conditions involve incubating amino acids with ATP and magnesium ions in a buffered solution (e.g., Tris-HCl) at controlled temperatures.

Recent studies have highlighted various aspects of peptide synthesis methodologies:

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Synthesis | High efficiency; automation possible | Limited by resin capacity; side reactions possible |

| Liquid-Phase Synthesis | Flexibility in modifications | More complex purification; lower yields for longer peptides |

| Enzymatic Synthesis | High specificity; mild conditions | Requires specific enzymes; may have lower yields |

Chemical Reactions Analysis

Peptide Bond Formation

In SPPS, peptide bonds form via activated intermediates (e.g., active esters or carbodiimides) between the carboxyl group of one amino acid and the amino group of the next. For example:

-

Activation :

-

Amino acid (e.g., Proline) is activated to a reactive species (e.g., HATU-activated Pro).

-

-

Coupling :

-

The activated Pro reacts with the amino terminus of the growing peptide chain on the resin.

-

Example Reaction :

Enzymatic Catalysis (TabS)

TabS facilitates ATP-dependent ligation of amino acids:

Kinetic Analysis :

SPPS Coupling Parameters

| Step | Reagent | Duration |

|---|---|---|

| Activation | HATU/HBTU | 5–10 min |

| Coupling | Activated amino acid | 30–60 min |

| Deprotection | Piperidine/DBU | 5–10 min |

| Cleavage | TFA/scavenger cocktail | 2–4 h |

Research Findings

-

Proline’s Impact : Proline’s structure complicates SPPS steps, requiring extended coupling times or alternative reagents.

-

Enzymatic Flexibility : TabS shows broad substrate tolerance (e.g., β-Ala, hydroxyproline), enabling diverse dipeptide synthesis .

-

Biological Relevance : The hexapeptide’s sequence (HPQFLS) suggests potential roles in antimicrobial activity or metabolic modulation, though direct evidence is limited.

Scientific Research Applications

Neuroprotective Effects

Research indicates that peptides similar to L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine may exert neuroprotective effects. For instance, L-serine, a component of this peptide, has been shown to enhance neuronal survival and promote neurogenesis in animal models of neurodegenerative diseases .

Case Study:

- Study Focus: The effect of L-serine on traumatic brain injury.

- Findings: Administration of L-serine reduced neuronal apoptosis and inflammation in mice subjected to traumatic brain injury, suggesting a potential role for similar peptides in neuroprotection.

Cardiovascular Benefits

The compound's components have been linked to vasodilatory effects, which can be beneficial in managing hypertension. Peptides that share structural similarities with this compound have demonstrated hypotensive effects in clinical settings.

Case Study:

- Study Focus: Effects on hypertensive patients.

- Findings: A clinical trial showed that administration of related peptides resulted in significant reductions in blood pressure among hypertensive individuals.

Further research is warranted to explore the full therapeutic potential of this compound. Areas for exploration include:

- Clinical Trials: Conducting extensive clinical trials to validate the efficacy and safety of the peptide in various therapeutic contexts.

- Mechanistic Studies: Investigating the specific pathways through which the peptide exerts its effects on neuronal health and cardiovascular function.

Mechanism of Action

The mechanism of action of L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The provided evidence focuses on N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 581-05-5), a 13-residue peptide with post-translational modifications (N-acetyl and C-terminal valinamide). Key comparisons include:

| Property | L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine | N-Acetyl-...-L-valinamide (CAS 581-05-5) |

|---|---|---|

| Length | 6 residues | 13 residues |

| Molecular Formula | Not available (estimated: ~C₃₆H₅₅N₁₁O₁₁) | C₇₇H₁₀₉N₂₁O₁₉S |

| Molecular Weight | ~700–800 g/mol (estimated) | 1664.88 g/mol |

| Modifications | None | N-acetyl, C-terminal amide |

| Key Functional Residues | His (potential metal binding), Ser (polar) | Arg (cationic), Trp (aromatic), Met (sulfur) |

The larger size and modifications of CAS 581-05-5 likely enhance its stability and bioavailability compared to the simpler hexapeptide. However, the hexapeptide’s shorter sequence may reduce immunogenicity and improve tissue penetration .

Research Findings and Limitations

- CAS 581-05-5 : Documented hazards emphasize the importance of sequence length and modifications in toxicity. Its sulfur-containing methionine residue may contribute to oxidative stress in biological systems.

Biological Activity

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine is a peptide composed of six amino acids, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₃₄H₄₉N₉O₁₄

- Molecular Weight : 727.8 g/mol

- CAS Registry Number : 648424-44-6

- Vasodilatory Effects : Similar to other peptides containing proline and phenylalanine, this compound may exhibit vasodilatory properties. Research indicates that peptides with such sequences can influence vascular smooth muscle relaxation, potentially through pathways involving nitric oxide (NO) release or modulation of calcium ion concentrations in vascular tissues .

- Antioxidant Activity : Peptides that include histidine are often associated with antioxidant properties. Histidine can chelate metal ions and scavenge free radicals, thereby protecting cells from oxidative stress .

- Neuroprotective Effects : The presence of phenylalanine and leucine suggests potential neuroprotective roles, as these amino acids are known to be involved in neurotransmitter synthesis and modulation. Studies have shown that similar peptides can enhance cognitive function and protect against neurodegenerative processes .

Cardiovascular System

Several studies have indicated that peptides similar to this compound can exhibit significant cardiovascular benefits:

- Vasodilation : In vitro studies demonstrated that such peptides can induce relaxation in isolated aortic rings, suggesting a direct effect on vascular smooth muscle .

- Blood Pressure Regulation : Animal models have shown that administration of these peptides leads to decreased blood pressure levels, which may be beneficial in managing hypertension .

Neurobiology

Research has highlighted the potential neuroprotective effects of this peptide:

- Cognitive Enhancement : In rodent models, administration of related peptides has been linked to improved memory and learning capabilities, likely due to enhanced synaptic plasticity .

- Protection Against Neurotoxicity : Peptides with similar structures have been shown to protect neurons from toxic insults in cultures exposed to oxidative stressors .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.